An In-depth Technical Guide on (2-Methyl-imidazol-1-yl)-acetic acid (CAS: 25023-36-3)
An In-depth Technical Guide on (2-Methyl-imidazol-1-yl)-acetic acid (CAS: 25023-36-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-imidazol-1-yl)-acetic acid, with the Chemical Abstracts Service (CAS) number 25023-36-3, is a heterocyclic carboxylic acid. This technical guide provides a comprehensive overview of its chemical and physical properties, adaptable synthesis methodologies, and a prospective look into its potential biological activities based on related compounds. While direct experimental data on the biological functions of this specific molecule is limited in publicly accessible literature, this document aims to serve as a foundational resource for researchers and professionals in drug discovery and development by consolidating available information and suggesting avenues for future investigation.
Chemical and Physical Properties
(2-Methyl-imidazol-1-yl)-acetic acid is a small molecule featuring a substituted imidazole ring, a structural motif of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds. A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of (2-Methyl-imidazol-1-yl)-acetic acid
| Property | Value | Reference |
| CAS Number | 25023-36-3 | [1] |
| Molecular Formula | C₆H₈N₂O₂ | [1] |
| Molecular Weight | 140.14 g/mol | [1] |
| IUPAC Name | 2-(2-methyl-1H-imidazol-1-yl)acetic acid | [1] |
| Canonical SMILES | CC1=NC=CN1CC(=O)O | |
| InChI Key | DKLNXONACKSAQI-UHFFFAOYSA-N | |
| Appearance | Solid (predicted) | |
| Boiling Point | 328.09 °C (predicted) | |
| Density | 1.25 g/cm³ (predicted) | |
| Solubility | Expected to be soluble in polar organic solvents and aqueous bases. | |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Synthesis and Experimental Protocols
Detailed experimental protocols for the synthesis of (2-Methyl-imidazol-1-yl)-acetic acid are not explicitly available in the reviewed literature. However, methods for the synthesis of the closely related analogue, imidazol-1-yl-acetic acid, have been well-documented, primarily due to its role as a key intermediate in the production of the bisphosphonate drug, zoledronic acid. These protocols can be adapted for the synthesis of the target compound by substituting imidazole with 2-methylimidazole.
Adaptable Synthetic Route: N-Alkylation of 2-Methylimidazole
A common and straightforward approach involves the N-alkylation of 2-methylimidazole with a haloacetic acid derivative, followed by hydrolysis.
Workflow for the N-Alkylation Synthesis:
Caption: General workflow for the synthesis of (2-Methyl-imidazol-1-yl)-acetic acid via N-alkylation.
Experimental Protocol (Adaptable):
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N-Alkylation:
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To a solution of 2-methylimidazole (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 1.5-2.0 eq).
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To this suspension, add a haloacetic acid ester, for example, tert-butyl chloroacetate (1.1-1.2 eq), dropwise at room temperature.
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Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).
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Upon completion, cool the mixture to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.
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The crude product can be purified by column chromatography on silica gel.
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Hydrolysis/Deprotection:
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The resulting ester, tert-butyl (2-methyl-1H-imidazol-1-yl)acetate, is then subjected to hydrolysis.
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For a tert-butyl ester, this can be achieved by treatment with an acid such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at room temperature.
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Alternatively, if a methyl or ethyl ester is used, hydrolysis can be performed using an aqueous solution of a strong acid (e.g., HCl) or a base (e.g., NaOH), followed by neutralization to the isoelectric point to precipitate the product.
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The final product can be isolated by filtration or extraction and further purified by recrystallization.
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Potential Biological Activity and Research Directions
While no direct studies on the biological activity of (2-Methyl-imidazol-1-yl)-acetic acid (CAS 25023-36-3) were identified, the imidazole scaffold is a well-established pharmacophore in a variety of therapeutic areas. The following sections discuss potential biological activities based on the activities of structurally related compounds.
Anticancer Potential
Derivatives of imidazole and imidazole-acetic acid have demonstrated cytotoxic effects against various cancer cell lines. For instance, a platinum(II) complex incorporating a (2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid ligand exhibited significant cytotoxicity against breast cancer cells. The proposed mechanism involved the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the initiation of autophagy.
Hypothesized Signaling Pathway for Anticancer Activity:
Caption: A potential mechanism for the anticancer activity of imidazole-acetic acid derivatives.
Antimicrobial Activity
The imidazole ring is a core component of many antifungal and antibacterial agents. The acetic acid moiety could enhance the solubility and cell permeability of the compound. Research on various imidazole derivatives has shown that they can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism of action often involves the disruption of microbial cell membranes or the inhibition of essential enzymes.
Enzyme Inhibition
Structurally similar imidazole-containing compounds have been identified as inhibitors of various enzymes. For example, certain imidazole-derived acetic acids have been investigated as inhibitors of insulin-degrading enzyme (IDE), which is implicated in Alzheimer's disease. This suggests that (2-Methyl-imidazol-1-yl)-acetic acid could be screened against a panel of enzymes to identify potential therapeutic targets.
Future Research and Development
The lack of direct biological data for (2-Methyl-imidazol-1-yl)-acetic acid presents a clear opportunity for further research. A logical workflow for future investigation is outlined below.
Workflow for Future Research:
Caption: A proposed workflow for the investigation of the biological activity of (2-Methyl-imidazol-1-yl)-acetic acid.
Conclusion
(2-Methyl-imidazol-1-yl)-acetic acid (CAS 25023-36-3) is a readily synthesizable molecule with potential for biological activity, given the prevalence of its structural motifs in medicinal chemistry. This guide has summarized its known properties and provided adaptable synthetic protocols. While direct biological data is currently unavailable, the documented activities of related imidazole derivatives suggest that this compound warrants further investigation as a potential scaffold for the development of new therapeutic agents, particularly in the areas of oncology and infectious diseases. The outlined research workflow provides a clear path for elucidating the biological profile of this intriguing molecule.
